molecular formula C24H19N5O3 B2564536 2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-74-6

2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2564536
CAS No.: 899966-74-6
M. Wt: 425.448
InChI Key: ATJYKPADGMXQJT-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a naphthalene ring, a pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety, and a p-tolyl group . The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety is a heterocyclic compound that is often found in various pharmaceuticals . The p-tolyl group is a functional group derived from toluene and is often used in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidin-5(4H)-one ring and the attachment of the naphthalene and p-tolyl groups. The tolyl group could potentially be introduced through a C-C coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar, while the pyrazolo[3,4-d]pyrimidin-5(4H)-one ring and the p-tolyl group could introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the naphthalene ring might undergo electrophilic aromatic substitution, while the pyrazolo[3,4-d]pyrimidin-5(4H)-one ring might be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the naphthalene ring might increase its hydrophobicity .

Scientific Research Applications

Structural Analysis and Co-crystallization

Research on naphthalene derivatives, such as the work by Asiri et al. (2010), focuses on the structural analysis of these compounds. In their study, naphthalene-2,3-diol and 4-aminoantipyrine were reacted to form a complex that was analyzed for its co-crystallization properties, highlighting the potential for studying intermolecular interactions and crystal engineering applications (Asiri et al., 2010).

Pharmacological Potential

The pharmacological potential of naphthalene and pyrazole derivatives is another area of interest. Faheem's (2018) computational and pharmacological evaluation of novel derivatives for toxicity assessment, tumor inhibition, and other biological activities demonstrates the broad spectrum of research applications. Such studies indicate the relevance of investigating the targeted compound for possible anticancer, antioxidant, analgesic, and anti-inflammatory properties (Faheem, 2018).

Anticonvulsant Activity Evaluation

Ghareb et al. (2017) synthesized and evaluated novel naphthalen-2-yl acetate derivatives for potential anticonvulsant agents. This suggests the importance of exploring similar compounds for their efficacy in modulating neurological pathways and treating convulsive disorders (Ghareb et al., 2017).

Anti-tumor Activities

Research on the anti-tumor activities of new pyridines and pyrazolo[1,5-a]pyrimidines by Ahmed et al. (2009) opens avenues for exploring the anticancer potential of related compounds. Their work underlines the significance of structural modifications in enhancing cytotoxic effects against various cancer cell lines (Ahmed et al., 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in biological assays, it could be further optimized and developed into a drug candidate .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-16-6-9-19(10-7-16)29-23-21(13-26-29)24(31)28(15-25-23)27-22(30)14-32-20-11-8-17-4-2-3-5-18(17)12-20/h2-13,15H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJYKPADGMXQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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